molecular formula C17H17N3O4 B2591186 6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1207029-59-1

6-methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2591186
CAS No.: 1207029-59-1
M. Wt: 327.34
InChI Key: DLPDSXQWPAERAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic chemical compound designed for research applications, integrating two pharmaceutically relevant heterocyclic systems: a benzofuran and a pyridazinone. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The pyridazinone moiety is a significant pharmacophore that has been extensively investigated for its diverse biological potential. Recent studies have highlighted pyridazinone-based compounds as inhibitors for enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), suggesting potential as multi-target anti-inflammatory agents . Furthermore, pyridazinone derivatives have been identified as key structural components in novel inhibitors of protein-protein interactions, such as the first-in-class inhibitors that disrupt the binding of substrate adaptor proteins to PRMT5, a promising target in oncology . The specific molecular architecture of this compound, which links these two scaffolds via an ethyl carboxamide linker, makes it a compelling candidate for researchers exploring structure-activity relationships in drug discovery. It can serve as a valuable intermediate or a lead compound for developing new chemical probes, particularly in the areas of enzyme inhibition and oncology research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methoxy-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-13-6-5-12(23-2)10-14(13)24-16(11)17(22)18-8-9-20-15(21)4-3-7-19-20/h3-7,10H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPDSXQWPAERAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

The structure features a benzofuran moiety linked to a pyridazinyl ethyl group, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The exact synthetic route may vary depending on the desired purity and yield.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing its activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7), the compound showed promising results:

  • IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent antiproliferative effects against these cancer cell lines .

The biological activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, thereby disrupting microtubule dynamics .

Study 1: Cytotoxic Evaluation

In a systematic evaluation of several synthesized compounds, this compound was identified as one of the most potent inhibitors with significant cytotoxicity against both A2780 and MCF-7 cell lines. The study utilized flow cytometry to analyze cell cycle arrest, revealing that treated cells predominantly accumulated in the G2/M phase, indicative of disrupted mitosis .

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to elucidate the binding interactions between the compound and tubulin. The results indicated favorable binding energies and interactions at key residues within the colchicine binding site, supporting its potential as an antitumor agent .

Data Summary

Compound Cell Line IC50 (μM) Mechanism
This compoundA27805.0Tubulin polymerization inhibition
MCF-74.5Tubulin polymerization inhibition

Comparison with Similar Compounds

Benzofuran Carboxamide Derivatives

  • N-2-Pyridyl-6-methoxy-3-bromomethylbenzofuran-2-carboxamide (): Shares the 6-methoxybenzofuran carboxamide scaffold but substitutes the pyridazinone-ethyl group with a pyridyl-bromomethyl moiety.
  • Furopyridine Carboxamides (): Replaces benzofuran with furopyridine and uses a pyrimidinyl cyclopropane substituent. The pyridazinone in the target compound may offer distinct electronic properties due to its two adjacent nitrogen atoms, increasing polarity compared to pyrimidine .

Pyridazinone Derivatives

  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (): Features a benzyloxy-linked pyridazinone and benzenesulfonamide. The target compound’s ethyl linker likely reduces steric hindrance and improves metabolic stability compared to benzyl ethers, which are prone to hydrolysis .

Key Observations :

  • The target compound’s synthesis likely employs coupling strategies similar to (e.g., HATU-mediated amide bond formation) rather than halogenation () or nucleophilic substitution ().
  • Stability may surpass bromomethyl analogs () due to the absence of reactive halogens.

Physicochemical Properties

Compound LogP (Predicted) Solubility (Predicted) Melting Point (Reported)
Target Compound ~2.5 Moderate (DMF/water mixtures) Not reported
N-2-Pyridyl-6-methoxy-3-bromomethylbenzofuran-2-carboxamide () ~3.0 Low (organic solvents) 285–286°C
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide () ~1.8 High (polar solvents) Not reported

Analysis :

  • The target compound’s pyridazinone and methoxy groups balance lipophilicity (LogP ~2.5), favoring better membrane permeability than sulfonamides () but lower than brominated analogs ().
  • Solubility likely aligns with carboxamide derivatives, requiring polar aprotic solvents like DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.